molecular formula C16H12N4O5 B5713679 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No. B5713679
M. Wt: 340.29 g/mol
InChI Key: BIPSLBOZDFEJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a chemical compound that has been widely used in scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not well understood. However, it has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties. The compound is believed to act by binding to specific targets in cells and interfering with their normal function.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, the compound has been shown to modulate the activity of various enzymes and proteins in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its broad range of potential applications. The compound has been shown to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making it useful in various fields of scientific research. Another advantage is that the synthesis method has been optimized to produce high yields of the compound with good purity. However, one limitation of using this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to investigate its effects on cells and organisms.

Future Directions

There are several future directions for research on 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it interacts with cells and organisms. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity. Finally, the compound could be used as a probe to study the activity of specific enzymes and proteins in cells, which could lead to the development of new drug targets.

Synthesis Methods

The synthesis of 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves the reaction of 2-nitrophenol with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate and indole-3-carboxaldehyde to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammation. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme inhibition. In pharmacology, it has been used to investigate the mechanism of action of various drugs and to develop new drug targets.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-14(9-25-13-8-4-3-7-12(13)20(23)24)18-19-15-10-5-1-2-6-11(10)17-16(15)22/h1-8,17,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPSLBOZDFEJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

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